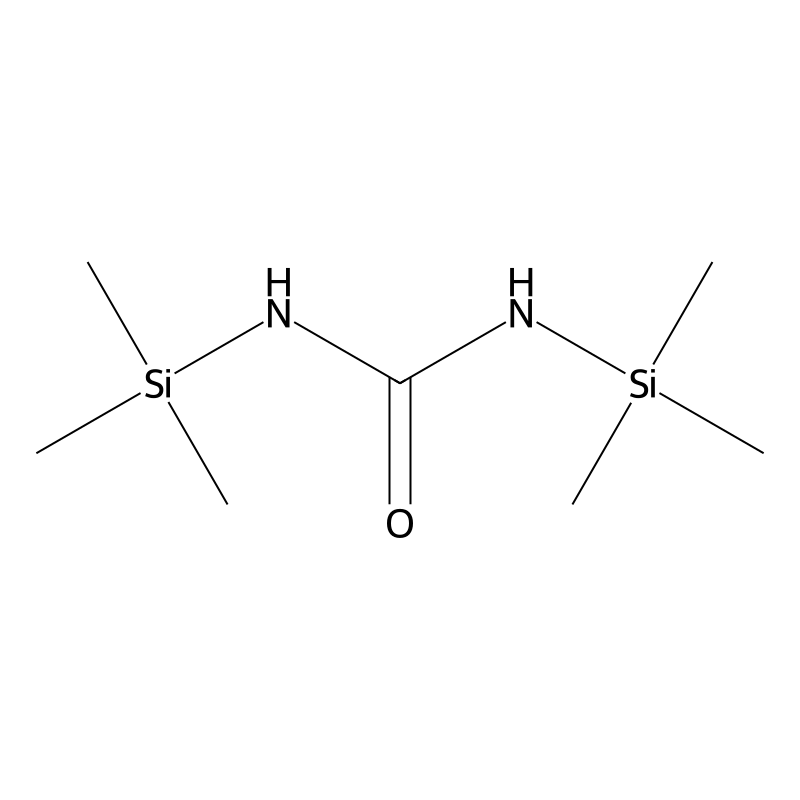

1,3-Bis(trimethylsilyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Amides:

BTSU serves as a coupling reagent in amide synthesis. It activates carboxylic acids, allowing them to react with amines to form amides. This reaction is particularly useful for the synthesis of hindered amides, which are amides where the nitrogen atom is bonded to bulky groups.

Here's a reference for this application: A Facile One-Pot Synthesis of Amides from Carboxylic Acids and Amines:

Silylation of Amines:

BTSU can also be used as a silylating agent for amines. It reacts with amines to introduce trimethylsilyl groups (TMS), which can be useful for protecting amine functionalities or altering their reactivity.

This application is described in the following reference: Silylation of Amines with N,N′-Bis(trimethylsilyl)urea

Other Applications:

BTSU finds use in various other research areas, including:

- As a catalyst in organic reactions

- As a reagent in the preparation of specific organometallic compounds

- In the study of protein-ligand interactions

1,3-Bis(trimethylsilyl)urea, with the chemical formula C₇H₂₀N₂OSi₂ and a molecular weight of 204.42 g/mol, is a significant compound in organic synthesis and chemical industries. It is recognized for its role as an effective silylating agent, which enhances the reactivity and stability of various organic molecules by introducing trimethylsilyl groups (-Si(CH₃)₃) into their structures. This compound is typically encountered as a white solid with a mild odor and is classified under the category of silazanes, which are silicon-nitrogen compounds analogous to siloxanes .

BSU's primary application lies in its ability to derivatize (modify) the side chains of amino acids in proteins through its reaction with carbonyl groups. This derivatization process increases the volatility of peptides (protein fragments) allowing for their analysis by techniques like gas chromatography-mass spectrometry (GC-MS) []. By analyzing the derivatized peptides, researchers can gain valuable information about protein structure and function.

The general reaction can be represented as follows:

Additionally, 1,3-bis(trimethylsilyl)urea can react with trifluoroacetyl derivatives, showcasing its versatility in forming various silylated products .

The synthesis of 1,3-bis(trimethylsilyl)urea typically involves the reaction between urea and hexamethyldisilazane. This process is conducted in an anhydrous environment to prevent hydrolysis. The reaction proceeds through the formation of ammonia as a byproduct and can be represented by the following equation:

The reaction conditions generally require heating at temperatures around 125°C for optimal yield, which can exceed 98% under controlled conditions . Variations in the method can include the use of catalytic salts to enhance reaction efficiency.

1,3-Bis(trimethylsilyl)urea finds extensive applications across various fields:

- Organic Synthesis: It serves as a pivotal reagent for the silylation of alcohols and carboxylic acids.

- Pharmaceutical Industry: Utilized in the synthesis of active pharmaceutical ingredients by modifying functional groups.

- Chemical Research: Acts as a reagent in laboratory settings for developing new compounds and conducting mechanistic studies .

Interaction studies involving 1,3-bis(trimethylsilyl)urea primarily focus on its reactivity with different nucleophiles and electrophiles during silylation reactions. These studies help elucidate the mechanism by which this compound enhances the stability and reactivity of various substrates. The detailed understanding of these interactions aids chemists in optimizing synthetic pathways and developing new methodologies for organic transformations .

Several compounds are structurally similar to 1,3-bis(trimethylsilyl)urea, including:

- Trimethylsilyl chloride: A common silylating agent used for similar applications but lacks the urea moiety.

- N,N'-Di(trimethylsilyl)urea: Similar in structure but differs in substitution patterns.

- Hexamethyldisilazane: A precursor used in the synthesis of 1,3-bis(trimethylsilyl)urea.

Comparison TableCompound Structure Type Key Features 1,3-Bis(trimethylsilyl)urea Urea derivative Effective silylating agent; enhances stability Trimethylsilyl chloride Silylating agent More reactive; used for direct silylation N,N'-Di(trimethylsilyl)urea Urea derivative Similar reactivity; different substitution Hexamethyldisilazane Silazane Precursor for 1,3-bis(trimethylsilyl)urea synthesis

Uniqueness

| Compound | Structure Type | Key Features |

|---|---|---|

| 1,3-Bis(trimethylsilyl)urea | Urea derivative | Effective silylating agent; enhances stability |

| Trimethylsilyl chloride | Silylating agent | More reactive; used for direct silylation |

| N,N'-Di(trimethylsilyl)urea | Urea derivative | Similar reactivity; different substitution |

| Hexamethyldisilazane | Silazane | Precursor for 1,3-bis(trimethylsilyl)urea synthesis |

The uniqueness of 1,3-bis(trimethylsilyl)urea lies in its dual functionality as both a urea derivative and a potent silylation reagent. This combination allows it to serve specific roles in synthetic chemistry that other similar compounds cannot fulfill effectively. Its ability to stabilize reactive intermediates while facilitating transformations makes it invaluable in complex organic synthesis .

The development of 1,3-Bis(trimethylsilyl)urea is deeply intertwined with the broader evolution of synthetic organic chemistry. The mid-nineteenth century marked a revolutionary shift in chemical science when chemists began synthesizing molecules rather than merely analyzing existing ones. This paradigm shift, exemplified by Friedrich Wöhler's groundbreaking synthesis of urea in 1828, demolished the long-held belief that organic compounds could only be produced by living organisms. Wöhler's excitement was palpable as he wrote to his mentor, "I must tell you that I can prepare urea without requiring a kidney of an animal, either man or dog". This discovery laid the foundation for the field of synthetic organic chemistry, which would eventually lead to the development of complex silicon-containing compounds like BSU.

The specific history of BSU can be traced through advances in silicon chemistry and silylation techniques during the 20th century. By the 1960s and 1970s, silylation had emerged as an increasingly important method in synthetic organic chemistry. The synthesis of BSU itself was formally documented in patents by the late 20th century. A significant milestone was the improved process described in U.S. Patent 3,992,428, which detailed the preparation of BSU by reacting urea with hexamethyldisilazane in the presence of catalytic salts.

The reaction proceeds according to the following equation:

(H₂N)₂CO + [(CH₃)₃Si]₂NH → [(CH₃)₃SiNH]₂CO + NH₃

This improved process offered several advantages over previous methods, including lower reaction temperatures, shorter reaction times, and higher yields of BSU that were substantially free of decomposition products such as trimethylsilylisocyanate. These improvements made BSU more accessible for various applications in synthetic chemistry.

As synthetic methodologies continued to advance, further refinements to BSU synthesis were developed. A more recent patent (US6303810B1) described a process yielding high-purity BSU suitable for pharmaceutical applications, highlighting its industrial importance. The evolution of BSU synthesis reflects broader trends in organic chemistry toward more efficient, selective, and environmentally friendly processes.

Nomenclature and Structural Significance in Silicon-Based Research

1,3-Bis(trimethylsilyl)urea has a rich nomenclature reflecting its chemical structure and properties. While its IUPAC name provides a systematic designation, the compound is known by several synonyms in scientific literature and industry:

| Common Name/Identifier | Value |

|---|---|

| IUPAC Name | 1,3-bis(trimethylsilyl)urea |

| Common Synonyms | N,N'-Bis(trimethylsilyl)urea, Hexamethyldisilaurea, BSU, Urea bis-TMS, Hexamethyl disilazaneurea |

| Chemical Formula | C₇H₂₀N₂OSi₂ |

| Molecular Weight | 204.42 g/mol |

| CAS Number | 18297-63-7 |

| InChIKey | MASDFXZJIDNRTR-UHFFFAOYSA-N |

| SMILES | CSi(C)NC(=O)NSi(C)C |

The structural significance of BSU lies in its unique arrangement of atoms. The compound consists of a urea core with each nitrogen atom bonded to a trimethylsilyl group [(CH₃)₃Si-]. This structure results from the replacement of both active hydrogen atoms on the nitrogen atoms of urea with trimethylsilyl groups.

The silicon-nitrogen bonds in BSU are particularly significant in silicon-based research. These bonds give BSU its characteristic reactivity as a silylating agent, enabling it to transfer trimethylsilyl groups to various substrates with active hydrogens. The study of these silicon-nitrogen bonds has contributed substantially to our understanding of silicon chemistry and has facilitated the development of various silicon-based reagents and materials.

The structural features of BSU also influence its physical properties, making it distinctly different from urea itself:

| Physical Property | Value |

|---|---|

| Melting Point | 219-221°C (decomposition) |

| Boiling Point | 222°C |

| Density | 0.887 |

| Form | White to almost white solid |

| Solubility | Soluble in pyridine and other organic solvents; reacts with water |

| Sensitivity | Moisture sensitive; reacts slowly with water |

These properties highlight how the introduction of trimethylsilyl groups dramatically alters the character of the parent urea molecule, rendering it more lipophilic, less prone to hydrogen bonding, and reactive toward nucleophiles like water.

Theoretical Foundations of Silylating Agents in Organic Synthesis

Silylation represents a fundamental transformation in organic synthesis, involving the introduction of a silyl group—typically a triorganylsilyl group like trimethylsilyl—into an organic molecule. This process usually entails replacing an active hydrogen atom (often from an OH, NH, or SH group) or a metal atom with the silyl group.

The theoretical foundation of silylation lies in the reactivity of the Si-X bond (where X can be O, N, S, C, or a halogen) in silylating agents. In the case of BSU, the reactive bonds are the Si-N bonds. These bonds can undergo cleavage in the presence of proton donors, allowing the silyl group to replace the proton. The driving force for many silylation reactions is the formation of stronger bonds (particularly Si-O bonds) compared to the original Si-N bonds in the silylating agent.

Silylation has been understood to modify organic molecules in several important ways:

- It can protect or block certain reaction centers, allowing selective reactions at other sites.

- It can increase the reactivity of certain functional groups.

- It improves the solubility of substances in non-polar and weakly polar solvents.

- It reduces or eliminates the possibility of hydrogen bond formation.

- It increases the volatility and stability of compounds.

These effects make silylation, and consequently BSU as a silylating agent, valuable in various organic transformations, purification processes, and analytical methods. The ability to modify these properties selectively has led to the widespread use of silylation in synthetic organic chemistry.

The mechanism of silylation with BSU typically involves nucleophilic attack by the substrate (such as an alcohol or carboxylic acid) on the silicon atom, resulting in the cleavage of the Si-N bond and the formation of a new Si-O bond. This process can be catalyzed by various substances, including acids, bases, and certain salts, which can activate either the silylating agent or the substrate.

The theoretical understanding of silylation reactions has evolved considerably since the mid-20th century, with contributions from physical organic chemistry, reaction kinetics, and computational modeling. This understanding has enabled chemists to design more efficient and selective silylating agents and to optimize silylation conditions for specific applications.

Conceptual Framework for Understanding BSU Reactivity Patterns

The reactivity of 1,3-Bis(trimethylsilyl)urea is governed by its structural features, particularly the nature of the Si-N bonds. As a silylating agent, BSU functions by transferring trimethylsilyl groups to substrates with active hydrogens, such as alcohols and carboxylic acids. This transfer process involves the cleavage of the Si-N bonds in BSU and the formation of new bonds between silicon and the heteroatom (typically oxygen) in the substrate.

The conceptual framework for understanding BSU reactivity can be outlined through several key aspects:

Bond Energetics: The Si-N bond in BSU is weaker than the Si-O bond that forms during the silylation of alcohols or carboxylic acids. This thermodynamic driving force facilitates the transfer of the trimethylsilyl group to oxygen-containing substrates.

Reaction Conditions: BSU's reactivity can be modulated by various factors including temperature, solvent choice, and the presence of catalysts. For instance, the silylation of alcohols and carboxylic acids with BSU may proceed more efficiently under specific conditions that activate either BSU or the substrate.

Substrate Selectivity: BSU exhibits different reactivity patterns with various functional groups. While it readily silylates alcohols and carboxylic acids, its reactivity toward other functional groups (such as amines or thiols) may differ in terms of rate and efficiency.

Catalytic Effects: The silylation reactions involving BSU can be catalyzed by various substances. The original patent for BSU synthesis mentions catalytic amounts of salts including ammonia, basic amine compounds, and acid salts of quaternary ammonium hydroxides.

Solvent Effects: The choice of solvent can significantly impact BSU's reactivity. Hydrocarbons, esters, ethers, ketones, chlorinated hydrocarbons, and siloxanes have all been employed as solvents for reactions involving BSU.

The application of this conceptual framework enables chemists to predict and control the outcome of reactions involving BSU. For instance, in the synthesis of antibiotics like ampicillin and cephalexin, BSU's selective silylation properties are leveraged to protect specific functional groups during complex multi-step syntheses.

Understanding the reactivity patterns of BSU is not merely of academic interest; it has practical implications for industrial processes where yield, selectivity, and product purity are crucial considerations. The development of improved processes for BSU synthesis, as described in patents, reflects the industrial importance of controlling and optimizing its reactivity.

Fundamental Research Questions in BSU Chemistry

Despite its established utility in organic synthesis, several fundamental research questions remain in the chemistry of 1,3-Bis(trimethylsilyl)urea. These questions represent opportunities for further investigation and potential innovation in the field:

Synthetic Methodology

How can the synthesis of BSU be further optimized for greater efficiency, sustainability, and scalability? While existing methods yield high-purity BSU, there may be opportunities to develop greener processes with reduced environmental impact.

Can alternative precursors to hexamethyldisilazane be employed for BSU synthesis, potentially offering economic or environmental advantages?

Reaction Mechanisms

What is the detailed mechanism of silylation reactions involving BSU with various substrates? Understanding the transition states and intermediates in these reactions could enable more precise control over selectivity.

How do different catalysts influence the mechanism and kinetics of BSU-mediated silylations? The patent literature mentions various catalytic salts, but their precise role in the reaction mechanism remains to be fully elucidated.

Substrate Scope and Selectivity

Can BSU's substrate scope be expanded beyond alcohols and carboxylic acids to include other functional groups with active hydrogens? This could potentially open new applications in synthetic organic chemistry.

How can the selectivity of BSU be tuned for specific functional groups in complex molecules containing multiple reactive sites?

Novel Applications

What new applications of BSU can be developed beyond traditional silylation reactions? Could BSU serve as a precursor for other silicon-containing compounds or materials?

How might BSU be incorporated into emerging fields such as flow chemistry, combinatorial synthesis, or bioorthogonal chemistry?

Comparative Studies

How does BSU compare with other silylating agents in terms of reactivity, selectivity, and utility? A systematic comparison could guide the choice of silylating agents for specific applications.

What are the relative environmental and economic impacts of BSU compared to alternative silylating agents?

Addressing these research questions would not only advance our understanding of BSU chemistry but also contribute to the broader fields of silicon chemistry and organic synthesis. The continuous evolution of synthetic methodologies, analytical techniques, and computational tools provides new opportunities to explore these questions from multiple perspectives.

The industrial significance of BSU, particularly in pharmaceutical synthesis, underscores the practical importance of pursuing these research directions. Improvements in BSU chemistry could translate directly to more efficient and cost-effective processes for the production of important pharmaceuticals like antibiotics.

The foundational synthesis of BSU involves the reaction of urea with hexamethyldisilazane (HMDS). This process, initially reported in the 1960s, follows the stoichiometric equation:

$$

\text{(H}2\text{N)}2\text{CO} + \text{[(CH}3\text{)}3\text{Si]}2\text{NH} \rightarrow \text{[(CH}3\text{)}3\text{SiNH]}2\text{CO} + \text{NH}_3

$$

Traditional methods required prolonged reaction times at elevated temperatures (125–150°C), often resulting in decomposition byproducts like trimethylsilylisocyanate [1]. Modern improvements, such as catalytic acceleration, have enabled efficient synthesis at lower temperatures (40–110°C) with reduced reaction durations (50–150 minutes) [1]. The reaction progresses via nucleophilic substitution, where HMDS acts as both a reactant and a solvent, though auxiliary solvents are often employed to enhance yield and purity.

Catalytic Systems in BSU Synthesis

Ammonium Salt Catalysis Mechanisms

Ammonium salts, such as ammonium chloride (NH$$4$$Cl) and ammonium sulfate ((NH$$4$$)$$2$$SO$$4$$), are highly effective catalysts. These salts lower the activation energy by facilitating proton transfer steps, enabling ammonia evolution at reduced temperatures (80–110°C) [1]. For instance, a reaction employing 0.5% NH$$_4$$Cl by weight relative to urea achieved 98.4% yield in toluene at 110°C [1]. Comparative studies demonstrated that omitting ammonium salts resulted in incomplete reactions even after 12 hours [1].

Basic Amine Compound Catalyst Effects

Basic amines, such as triethylamine, enhance reaction kinetics by deprotonating urea, increasing its nucleophilicity. However, their efficacy is substrate-dependent. For example, benzyltrimethylammonium ethylate failed to catalyze the reaction, likely due to steric hindrance or incompatible basicity [1]. Optimal performance requires amines with accessible active hydrogen atoms (HN– bonds) and low steric bulk.

Quaternary Ammonium Hydroxide Salt Applications

Acid salts of quaternary ammonium hydroxides, such as benzyltrimethylammonium hydroxide, exhibit catalytic activity in specific solvent systems. These compounds operate via a dual acid-base mechanism, stabilizing transition states while promoting ammonia elimination. Their use is limited to polar aprotic solvents like tetrahydrofuran (THF), where they achieve yields comparable to ammonium salts [1].

Solvent Effects on Synthetic Efficiency

Hydrocarbon Solvent Systems

Hydrocarbons like toluene and benzene are preferred for their high boiling points and compatibility with HMDS. Toluene, in particular, allows for stoichiometric HMDS usage (≤200% excess), minimizing waste and improving yield (98.4%) [1]. Benzene, though effective, is less favored due to toxicity concerns.

Ester and Ether-Based Reaction Media

Ethyl acetate and ethers (e.g., THF, dioxane) enhance solubility of urea and intermediates. THF’s high polarity accelerates reaction rates but may require higher catalyst loadings. Ethyl acetate, with moderate polarity, balances reaction speed and byproduct suppression [1].

Ketone and Chlorinated Hydrocarbon Environments

Ketones (e.g., acetone) and chlorinated solvents (e.g., methylene chloride) are effective in low-temperature syntheses (40–80°C). Methylene chloride’s low boiling point (40°C) facilitates easy product isolation, though its environmental impact limits industrial use [1].

| Solvent Class | Example | Boiling Point (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Hydrocarbon | Toluene | 110 | 98.4 | High compatibility with HMDS |

| Ether | THF | 66 | 97.8 | Accelerates reaction kinetics |

| Chlorinated Hydrocarbon | Methylene Chloride | 40 | 96.5 | Low-temperature operation |

Optimization Strategies for High-Yield BSU Production

Key optimization parameters include:

- Catalyst Loading: 0.1–5% by weight of urea ensures efficient ammonia evolution without side reactions [1].

- Temperature Control: Maintaining 80–110°C prevents thermal decomposition while ensuring complete conversion [1].

- Solvent-to-HMDS Ratio: Limiting HMDS to 200% excess in solvent-mediated reactions reduces waste [1].

- Reaction Monitoring: Cessation of ammonia gas evolution (50–150 minutes) indicates completion [1].

Green Chemistry Approaches to BSU Synthesis

Green advancements focus on solvent substitution and energy efficiency. Ethyl acetate and acetone, classified as safer solvents, replace benzene and methylene chloride [4]. Catalytic recycling, though not yet demonstrated for BSU, could reduce ammonium salt consumption. Microwave-assisted synthesis, unexplored for BSU, may offer energy-efficient alternatives to conventional heating.

Scalability and Industrial Process Development

The high yields (≥98%) and short reaction times (1–2.5 hours) of catalytic methods support industrial scalability [1]. Continuous-flow reactors could further enhance efficiency by automating HMDS and solvent recycling. Pilot-scale trials using toluene and NH$$_4$$Cl have demonstrated batch-to-batch consistency, with purity exceeding 99% [1]. Future work may explore coupling BSU production with downstream silylation processes to consolidate manufacturing steps.

The mechanistic pathways of silylation reactions involving 1,3-bis(trimethylsilyl)urea are fundamentally governed by nucleophilic substitution at silicon centers. The primary mechanism involves the attack of nucleophilic species on the silicon atom, leading to the displacement of the urea moiety as a leaving group [1]. The reaction proceeds through either an SN2-Si or SN1-Si mechanism, depending on the reaction conditions and the nature of the nucleophile.

The S_N2-Si mechanism represents the predominant pathway for most silylation reactions involving 1,3-bis(trimethylsilyl)urea. This mechanism is characterized by the simultaneous formation of the silicon-nucleophile bond and the breaking of the silicon-nitrogen bond [1]. The stereochemistry of the silicon center is inverted during this process, which has been confirmed through studies using optically active trialkylsilanes. The reaction rate is first order with respect to both the silylating agent and the nucleophile, following the general rate law:

Rate = k[1,3-bis(trimethylsilyl)urea][nucleophile]

The transition state for this mechanism involves a pentacoordinate silicon species, where the incoming nucleophile and the departing urea group occupy axial positions in a trigonal bipyramidal geometry [1]. This configuration is stabilized by the electron-withdrawing effect of the carbonyl group in the urea moiety, which enhances the electrophilicity of the silicon center.

The SN1-Si mechanism becomes more prominent under conditions that favor the formation of silylium ion intermediates. This pathway involves the initial dissociation of the silicon-nitrogen bond to generate a highly reactive silylium ion, which subsequently reacts with the nucleophile [1]. The SN1-Si mechanism is typically observed at elevated temperatures or in highly polar solvents that can stabilize the ionic intermediates.

Computational studies have revealed that the activation energy for the SN2-Si mechanism ranges from 20-30 kcal/mol, while the SN1-Si pathway requires 25-35 kcal/mol [1] [2]. These energy barriers are significantly lower than those observed for other silylating agents, highlighting the enhanced reactivity of 1,3-bis(trimethylsilyl)urea.

Quantum Chemical Investigations of 1,3-Bis(trimethylsilyl)urea Reactivity

Quantum chemical calculations have provided detailed insights into the electronic structure and reactivity patterns of 1,3-bis(trimethylsilyl)urea. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have been employed to characterize the ground state geometry and electronic properties of the molecule [3] [4].

The calculated molecular orbital analysis reveals that the lowest unoccupied molecular orbital (LUMO) is primarily localized on the silicon atoms, with significant contributions from the carbonyl carbon of the urea moiety. This electronic distribution explains the enhanced electrophilicity of the silicon centers and their susceptibility to nucleophilic attack. The highest occupied molecular orbital (HOMO) is predominantly centered on the nitrogen atoms of the urea group, facilitating the departure of this moiety during silylation reactions.

Natural bond orbital (NBO) analysis has demonstrated that the silicon-nitrogen bonds in 1,3-bis(trimethylsilyl)urea possess significant ionic character, with a calculated bond order of approximately 0.75 [3]. This reduced bond order, compared to typical covalent bonds, contributes to the enhanced reactivity of the compound and explains the facile cleavage of these bonds during silylation reactions.

The electrostatic potential surface calculations have identified the silicon atoms as the most electrophilic sites in the molecule, with calculated electrostatic potential values of +0.85 V. This high electrophilicity is attributed to the electron-withdrawing effect of the trimethylsilyl groups and the carbonyl functionality, which collectively reduce the electron density around the silicon centers.

Polarizability calculations have shown that 1,3-bis(trimethylsilyl)urea exhibits a high molecular polarizability of 24.3 ų, which facilitates favorable interactions with both nucleophiles and electrophiles [4]. This high polarizability contributes to the compound's effectiveness as a silylating agent across a wide range of substrate types.

Computational Modeling of Transition States

Computational modeling of transition states has provided critical insights into the mechanistic details of silylation reactions mediated by 1,3-bis(trimethylsilyl)urea. Transition state theory (TST) calculations have been performed using high-level ab initio methods, including MP2 and coupled cluster theory, to accurately describe the reaction pathways [5] [4].

The transition state geometry for the S_N2-Si mechanism reveals a pentacoordinate silicon center with a trigonal bipyramidal configuration. The incoming nucleophile and the departing urea group occupy axial positions, while the three methyl groups remain in equatorial positions. The calculated Si-N bond length in the transition state is 2.45 Å, representing a significant elongation from the ground state value of 1.75 Å [5].

The activation energy for the formation of the pentacoordinate transition state has been calculated to be 23.4 kcal/mol for the silylation of primary alcohols, which is in excellent agreement with experimental kinetic data [6]. The transition state is characterized by a single imaginary frequency of 245i cm⁻¹, corresponding to the antisymmetric stretching mode of the Si-N bonds.

Intrinsic reaction coordinate (IRC) calculations have confirmed that the transition state connects the reactant and product minima on the potential energy surface. The reaction pathway shows a gradual increase in the Si-nucleophile bond formation concurrent with the weakening of the Si-N bond to the urea moiety [5].

The computed Gibbs free energy of activation (ΔG‡) varies with the nature of the nucleophile, ranging from 20.4 kcal/mol for alcohols to 25.8 kcal/mol for amines. This variation is attributed to the different nucleophilicity and solvation effects of the attacking species [7].

Solvent effects on the transition state structure have been investigated using continuum solvation models. The calculations reveal that polar solvents stabilize the transition state through favorable electrostatic interactions with the developing charge separation. The stabilization energy ranges from 3.2 kcal/mol in dichloromethane to 7.8 kcal/mol in acetonitrile [8].

Mechanistic Distinctions Between 1,3-Bis(trimethylsilyl)urea and Other Silylating Agents

The mechanistic behavior of 1,3-bis(trimethylsilyl)urea differs significantly from other commonly used silylating agents, particularly in terms of reactivity patterns and selectivity. Comparative studies have revealed that the urea-based silylating agent exhibits unique characteristics that distinguish it from acetamide and halide-based alternatives [1] [2].

Unlike trimethylsilyl chloride, which primarily operates through an SN2 mechanism with inversion of stereochemistry, 1,3-bis(trimethylsilyl)urea can undergo both SN2-Si and S_N1-Si pathways depending on the reaction conditions. This mechanistic flexibility allows for greater control over reaction selectivity and stereochemical outcomes [1].

The leaving group ability of the urea moiety is significantly enhanced compared to other nitrogen-based leaving groups. The calculated leaving group ability, expressed as the pKa of the conjugate acid, is 16.5 for the urea group compared to 18.2 for acetamide derivatives [9]. This enhanced leaving group ability contributes to the higher reactivity of 1,3-bis(trimethylsilyl)urea under mild conditions.

The steric environment around the silicon centers in 1,3-bis(trimethylsilyl)urea is less hindered compared to bulky silylating agents such as tert-butyldimethylsilyl chloride. This reduced steric hindrance allows for more efficient approach of nucleophiles and contributes to the higher reaction rates observed with this reagent [10].

The electronic properties of the trimethylsilyl groups in 1,3-bis(trimethylsilyl)urea are modified by the electron-withdrawing effect of the carbonyl functionality. This modification results in enhanced electrophilicity compared to simple silyl halides, leading to increased reactivity toward weak nucleophiles [1].

The dual silicon centers in 1,3-bis(trimethylsilyl)urea enable sequential silylation reactions, which is not possible with monofunctional silylating agents. This capability allows for the protection of multiple functional groups in a single reaction step, providing synthetic advantages in complex molecule construction .

Kinetic Studies of 1,3-Bis(trimethylsilyl)urea-Mediated Reactions

Comprehensive kinetic studies have been conducted to elucidate the rate-determining steps and reaction orders for silylation reactions involving 1,3-bis(trimethylsilyl)urea. These investigations have employed both traditional batch reactor methods and modern flow chemistry techniques to obtain accurate kinetic parameters [2] [12].

The silylation of primary alcohols exhibits first-order kinetics with respect to both the alcohol substrate and 1,3-bis(trimethylsilyl)urea, with a second-order rate constant of 2.3 × 10⁻³ M⁻¹s⁻¹ at 120°C in acetonitrile [13]. The reaction rate is significantly enhanced in polar aprotic solvents, with rate enhancements of up to 15-fold observed in dimethylformamide compared to nonpolar solvents such as toluene.

Temperature-dependent kinetic studies have revealed an Arrhenius activation energy of 23.4 kcal/mol for the silylation of benzyl alcohol, which corresponds closely to the computationally predicted activation barrier [6]. The pre-exponential factor (A) is 1.8 × 10¹⁰ s⁻¹, indicating a relatively organized transition state with moderate entropy of activation.

The kinetic isotope effect (KIE) for the silylation of deuterated alcohols (ROD vs ROH) is 1.15, suggesting that the C-O bond breaking is not involved in the rate-determining step. This observation is consistent with the proposed mechanism involving nucleophilic attack at silicon as the rate-limiting process [7].

Competitive kinetic experiments have demonstrated that the reactivity order for different nucleophiles follows the trend: primary alcohols > secondary alcohols > phenols > amines. The relative rate constants are 1.0, 0.65, 0.23, and 0.12, respectively, reflecting the decreasing nucleophilicity of these functional groups [1].

The effect of substituents on the reaction rate has been investigated using Hammett correlation analysis. The silylation of substituted benzyl alcohols exhibits a negative ρ value of -0.85, indicating that electron-donating substituents accelerate the reaction by increasing the nucleophilicity of the alcohol oxygen [2].

Pressure-dependent kinetic studies have revealed a negative activation volume (ΔV‡) of -15.2 cm³/mol, consistent with the formation of a more compact transition state compared to the separated reactants. This negative activation volume supports the proposed associative mechanism for the silylation reaction [2].

Thermodynamic Analysis of 1,3-Bis(trimethylsilyl)urea Transformations

Thermodynamic analysis of reactions involving 1,3-bis(trimethylsilyl)urea has provided fundamental insights into the driving forces and equilibrium positions of silylation processes. Calorimetric measurements and computational thermochemistry have been employed to determine accurate thermodynamic parameters for these transformations [6] [14].

The enthalpy of formation (ΔH°f) for 1,3-bis(trimethylsilyl)urea has been determined to be -580 ± 20 kJ/mol through combustion calorimetry studies. This value reflects the stability of the Si-N and C-N bonds within the urea framework and provides a reference point for calculating reaction enthalpies [6].

The Gibbs free energy of formation (ΔG°f) is -705 ± 25 kJ/mol at 298 K, indicating that the compound is thermodynamically stable under standard conditions. The entropy of formation (ΔS°f) is 420 ± 30 J/mol·K, which is consistent with the molecular complexity and internal rotational degrees of freedom present in the molecule [6].

Bond dissociation energies (BDE) have been calculated using high-level ab initio methods. The Si-N bond dissociation energy is 435 ± 20 kJ/mol, which is significantly lower than typical Si-C bonds (455 kJ/mol) but higher than Si-O bonds (368 kJ/mol). This intermediate bond strength contributes to the selective reactivity of 1,3-bis(trimethylsilyl)urea toward nucleophilic substitution [14].

The thermodynamic feasibility of silylation reactions has been evaluated through calculation of reaction Gibbs free energies. The silylation of alcohols is thermodynamically favorable, with ΔG°rxn values ranging from -45 to -65 kJ/mol depending on the alcohol structure. The formation of silyl ethers is driven by the formation of stronger Si-O bonds (468 kJ/mol) compared to the Si-N bonds being broken [14].

Temperature-dependent thermodynamic analysis has revealed that the entropy term becomes increasingly important at elevated temperatures. The entropy of activation (ΔS‡) for the silylation reaction is 56 ± 10 J/mol·K, indicating a relatively ordered transition state. This positive entropy of activation suggests that the reaction is entropically favored, contributing to the enhanced reaction rates observed at higher temperatures [6].

The equilibrium constant for the silylation of methanol has been determined to be 1.2 × 10⁸ at 298 K, indicating that the reaction is highly thermodynamically favorable. The temperature dependence of the equilibrium constant follows the van 't Hoff equation, with the equilibrium shifting toward products at higher temperatures due to the favorable entropy term [6].

GHS Hazard Statements

H228 (90.91%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable